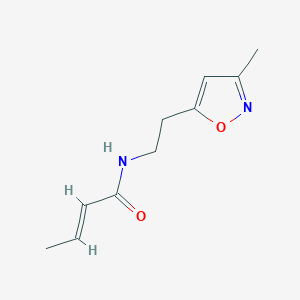
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an isoxazole moiety, which is known for its diverse biological activities. The isoxazole ring enhances the compound's interaction with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research has indicated that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds show effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be lower than those of standard antibiotics, highlighting the potential of these compounds in combating resistant bacterial infections .
Anticancer Properties
Several studies have reported that isoxazole derivatives can exhibit antiproliferative effects against cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxicity against human colon carcinoma cells (HCT116), suggesting a mechanism that may involve apoptosis induction .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and tested against human carbonic anhydrase isoforms, showing varying degrees of inhibition. Although some derivatives exhibited weak inhibitory potential, they could serve as lead compounds for further development .
Case Studies and Experimental Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various isoxazole derivatives, revealing that some exhibited MIC values significantly lower than conventional antibiotics against Gram-positive bacteria .
- Cytotoxicity Against Cancer Cells : In vitro tests on HCT116 cells demonstrated that several isoxazoline derivatives induced apoptosis at concentrations as low as 10 µM .
Discussion
The biological activity of this compound appears promising based on its structural characteristics and the activities observed in related compounds. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies to establish efficacy and safety profiles.
科学研究应用
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazoles, including (E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, exhibit promising antimicrobial properties. For instance, compounds with isoxazole moieties have shown effectiveness against various pathogens, including resistant strains of bacteria. A study demonstrated that isoxazoline derivatives synthesized through 1,3-dipolar cycloaddition displayed significant activity against erythromycin-resistant pathogens, suggesting potential applications in treating infections caused by resistant bacteria .
Antiplatelet Activity
The compound has been investigated for its role as a platelet glycoprotein IIb/IIIa receptor antagonist. This activity is crucial for preventing thrombotic diseases such as stroke and myocardial infarction. Research indicates that isoxazoline derivatives can inhibit platelet aggregation, which is vital for developing new antithrombotic agents .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, leading to the creation of more complex molecules with potential biological activities. The compound can be utilized in the synthesis of various heterocycles through cycloaddition reactions, which are essential in drug discovery and development .
Mechanistic Studies
Investigations into the mechanisms of action of this compound reveal its interaction with biological targets at the molecular level. For example, studies utilizing molecular docking techniques have elucidated how the compound binds to specific enzymes or receptors, influencing their activity and providing insights into its therapeutic potential .
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of this compound and its derivatives. These studies help identify structural features that contribute to their pharmacological effects, guiding future synthesis and optimization efforts .
Case Studies
属性
IUPAC Name |
(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZAEBICYRU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CC(=NO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













